4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide
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Overview
Description
4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by its unique chemical structure, which includes a butanamide backbone substituted with chloro and diethylphenyl groups.
Preparation Methods
The synthesis of 4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide typically involves multiple steps, including the chlorination of butanamide and subsequent substitution reactions to introduce the chloro and diethylphenyl groups. Industrial production methods often employ bulk custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Halogenation and alkylation reactions are common, using reagents like chlorine or alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in various chemical analyses.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide can be compared with other similar compounds, such as:
- 4-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide
- 4-chloro-N-(3-chloro-2,6-diethylphenyl)propionamide These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties .
Properties
IUPAC Name |
4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO/c1-3-10-7-8-12(16)11(4-2)14(10)17-13(18)6-5-9-15/h7-8H,3-6,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMGGJNMDXMICV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1)Cl)CC)NC(=O)CCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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